molecular formula C8H7F3N4 B14862838 (6-(Trifluoromethyl)imidazo[1,2-A]pyrimidin-3-YL)methanamine

(6-(Trifluoromethyl)imidazo[1,2-A]pyrimidin-3-YL)methanamine

Cat. No.: B14862838
M. Wt: 216.16 g/mol
InChI Key: WKFOLRBAVOXAHQ-UHFFFAOYSA-N
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Description

1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, and anticancer properties . The presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, and various solvents like THF, CH2Cl2, and MeCN . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition of key enzymes or receptors involved in disease processes . This results in the modulation of cellular pathways, ultimately exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIMIDIN-3-YL]METHANAMINE stands out due to its unique combination of the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group. This combination provides a balance of stability, bioavailability, and diverse biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

[6-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]methanamine

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)5-2-13-7-14-3-6(1-12)15(7)4-5/h2-4H,1,12H2

InChI Key

WKFOLRBAVOXAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)C(F)(F)F)CN

Origin of Product

United States

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